4-Benzyl 1-tert-butyl 2-aminobutanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHAOOUAHIECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Aspartic Acid Derivatives in Complex Molecule Construction
Aspartic acid, a naturally occurring α-amino acid, and its derivatives are fundamental components of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as valuable starting materials in stereoselective synthesis. The inherent chirality and bifunctional nature—possessing both an amine and two carboxylic acid groups—make aspartic acid a powerful scaffold for building complex molecular architectures.
Researchers leverage aspartic acid derivatives to:
Introduce stereocenters: The defined stereochemistry at the α-carbon of L- or D-aspartic acid allows for the controlled installation of chiral centers in a target molecule.
Construct peptide backbones: As a natural amino acid, it is a key component in the synthesis of peptides and proteins. medchemexpress.com
Develop peptidomimetics: The side chain offers a handle for modification, enabling the creation of novel structures that mimic or inhibit the function of natural peptides.
The utility of aspartic acid is greatly enhanced through chemical modification, particularly the protection of its reactive functional groups. This leads to versatile building blocks like 4-Benzyl 1-tert-butyl 2-aminobutanedioate, which are designed for specific and controlled synthetic transformations.
Academic Research Trajectories and Foundational Importance of 4 Benzyl 1 Tert Butyl 2 Aminobutanedioate
Chemo- and Stereoselective Synthesis Pathways
The paramount challenge in synthesizing this compound lies in the differential protection and functionalization of the two carboxylic acid groups and the primary amine of the glutamic acid backbone. The synthetic route must be designed to selectively introduce the tert-butyl ester at the α-carboxylic acid and the benzyl (B1604629) ester at the γ-carboxylic acid while maintaining the stereochemical integrity of the chiral center.
While the primary route to enantiomerically pure this compound typically starts from the readily available chiral pool of L-glutamic acid, the principles of chiral auxiliary-mediated synthesis are foundational in asymmetric synthesis. In a hypothetical scenario where a de novo synthesis is required, a chiral auxiliary could be appended to a prochiral precursor. This auxiliary would direct the stereoselective introduction of the amino group, ensuring the correct (S)-configuration at the C2 position. Although not the standard approach for this specific molecule due to the availability of the chiral starting material, this methodology is a cornerstone for creating chiral amino acids.
The core of the synthesis for this compound revolves around a sequence of protection and deprotection steps to achieve controlled esterification and amidation (in the context of amine protection). A common strategy commences with the protection of the amino group of L-glutamic acid, frequently with a tert-butoxycarbonyl (Boc) group. google.comgoogleapis.com This step prevents the amine from participating in subsequent reactions.
Following amine protection, the synthetic design must address the selective esterification of the two carboxylic acid groups. One effective approach involves the formation of an internal anhydride from the N-protected glutamic acid. The subsequent regioselective opening of this anhydride with tert-butanol can yield the α-tert-butyl ester, driven by steric hindrance. The remaining free γ-carboxylic acid can then be esterified with benzyl bromide in the presence of a base to afford the fully protected intermediate. The final step would involve the selective deprotection of the amine group.
An alternative and more direct route involves the selective protection of the γ-carboxylic acid as a benzyl ester first. This can be achieved under conditions that favor reaction at the less sterically hindered carboxyl group. Subsequently, the α-carboxylic acid can be converted to its tert-butyl ester. The synthesis of related benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates often employs similar strategies of sequential protection of amino acid functional groups. researchgate.net
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Amine Protection | Di-tert-butyl dicarbonate (Boc)2O, base | To protect the amino group from side reactions. |
| 2 | γ-Esterification | Benzyl alcohol, acid catalyst | Selective esterification of the γ-carboxylic acid. |
| 3 | α-Esterification | Isobutylene, acid catalyst | Formation of the tert-butyl ester at the α-position. |
| 4 | Amine Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Removal of the Boc protecting group to yield the final product. |
This interactive table outlines a plausible synthetic sequence.
A divergent approach is inherently employed in the synthesis of this compound. Starting from a common precursor, such as N-Boc-L-glutamic acid, various ester derivatives can be synthesized by altering the esterification reagents and conditions. This allows for the generation of a library of differentially protected glutamic acid derivatives for various applications in peptide synthesis and medicinal chemistry.
A convergent strategy is less common for a small molecule like this but could be envisioned if the benzyl and tert-butyl ester-containing fragments were synthesized separately and then coupled to a central amino acid scaffold. However, for this particular target, a linear, divergent approach from L-glutamic acid is significantly more efficient.
Catalytic Strategies in the Formation of this compound
Catalysis plays a crucial role in several potential steps of the synthesis. For instance, the esterification of the carboxylic acid groups can be catalyzed by acids. More significantly, catalytic hydrogenation is a key method for the deprotection of benzyl esters. Should the synthetic route necessitate the removal of the benzyl group to yield the free γ-carboxylic acid, palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. google.com In some synthetic variations, the introduction of the Boc protecting group can also be facilitated by a catalyst.
Strategic Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. The success of this method hinges on a precise protecting group strategy to prevent unwanted side reactions.
The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its use of mild reaction conditions. This regimen employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, typically tert-butyl (tBu) derivatives, for permanent protection of amino acid side chains. seplite.com
An N-Fmoc protected version of this compound, Fmoc-Asp(OBn)-OtBu, integrates into this scheme by leveraging an orthogonal protecting group. The side-chain benzyl ester is stable to the piperidine (B6355638) solution used to remove the Nα-Fmoc group at each cycle and is also resistant to the mild acid (trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other tBu-based side-chain protecting groups. seplite.compeptide.com This allows for the synthesis of a peptide that is free from the resin but retains the benzyl protection on the aspartic acid side chain. This protected intermediate is valuable for subsequent modifications in solution, such as fragment condensation or cyclization.
Table 1: Properties of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Moderate acid (e.g., TFA) | Base, Hydrogenolysis |
| tert-Butyl ester | OtBu | -O-C(CH₃)₃ | Moderate acid (e.g., TFA) | Base, Hydrogenolysis |
| Benzyl ester | OBn | -O-CH₂-C₆H₅ | Strong acid (e.g., HF), Hydrogenolysis (H₂/Pd-C) | Mild acid (TFA), Base |
This table summarizes the general lability and stability of protecting groups under common peptide synthesis conditions.
The Boc/Bn protection strategy, the original method developed by Merrifield, uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and typically benzyl-based groups for side-chain protection. beilstein-journals.org Nα-Boc groups are removed with a moderate acid like TFA, while the "permanent" benzyl-based side-chain protecting groups are removed at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orgresearchgate.net
The direct use of a building block like Boc-Asp(OBn)-OtBu in a standard stepwise Boc-SPPS protocol is generally unfeasible. The tert-butyl ester protecting the C-terminus has similar acid lability to the Nα-Boc group. ug.edu.pl Consequently, the TFA treatment intended to remove the Boc group at each cycle would also cleave the C-terminal t-butyl ester, preventing controlled, directional peptide chain elongation. Therefore, adaptations are required. For example, this building block could be incorporated as a pre-formed dipeptide or larger fragment, or used in specialized strategies where its unique reactivity is desired for a specific synthetic outcome.
Applications in Solution-Phase Peptide Coupling Strategies
In solution-phase peptide synthesis, intermediates are purified after each coupling step, which allows for a high degree of flexibility in the choice of protecting groups. The three-dimensional orthogonality of a protected building block like Fmoc-Asp(OBn)-OtBu is highly advantageous in this context. researchgate.net It provides three distinct points for chemical manipulation:
N-terminus: The Fmoc group can be removed with a base to allow for peptide chain elongation.
C-terminus: The tert-butyl ester can be selectively cleaved with TFA, exposing a carboxylic acid for coupling with another amino acid or peptide fragment.
Side Chain: The benzyl ester can be selectively removed by catalytic hydrogenolysis, revealing the side-chain carboxyl group for modification, such as cyclization or conjugation.
This level of control is crucial for the convergent synthesis of large proteins or the creation of intricately structured peptides.
Orthogonal Protection of Aspartic Acid Carboxylates in Peptide Elongation
The defining feature of this compound is the orthogonal nature of its two ester protecting groups. researchgate.net The tert-butyl group is labile to moderate acid (TFA), whereas the benzyl group is stable under these conditions. Conversely, the benzyl group is labile to catalytic hydrogenolysis (e.g., H₂ on a palladium catalyst), a method to which the tert-butyl group is inert. ub.edu
This differential reactivity allows for the selective deprotection of one carboxyl function while the other remains masked. This capability is essential for synthesizing non-linear or complex peptide architectures. For instance, it enables the formation of side-chain-to-side-chain lactam bridges (a common method for peptide cyclization) or the site-specific attachment of other molecules to the aspartic acid side chain without affecting the main peptide backbone. rsc.org
Table 2: Orthogonal Deprotection of an Aspartic Acid Derivative
| Starting Protected Residue | Reagent | Resulting Functional Groups |
|---|---|---|
| P-Asp(OBn)-OR | Piperidine (if P=Fmoc) | H₂N-Asp(OBn)-OR |
| P-Asp(OBn)-OtBu | Trifluoroacetic Acid (TFA) | P-Asp(OBn)-OH |
| P-Asp(OBn)-OtBu | Hydrogenolysis (H₂/Pd-C) | P-Asp(OH)-OtBu |
This table illustrates the selective deprotection possibilities based on the reagent used. 'P' represents an Nα-protecting group (e.g., Fmoc, Boc), and 'R' represents the rest of the peptide or resin linkage.
Role in the Synthesis of Difficult Sequence Peptides and Peptide Conjugates
The unique properties of this building block also make it a tool for overcoming specific synthetic challenges and for creating novel biomolecules.
Difficult sequences are those that are prone to incomplete reactions or significant side reactions, such as aggregation or aspartimide formation. ub.eduub.edu The strategic choice of side-chain protecting groups can sometimes mitigate these issues. While extremely bulky side-chain esters are a more direct solution to minimize aspartimide formation, the use of Asp(OBn) is a classic approach that can influence reaction pathways. nih.gov
The most significant role of this orthogonally protected aspartate, however, is in the synthesis of peptide conjugates. nih.govmdpi.com These are hybrid molecules where a peptide is linked to another chemical entity, such as a small-molecule drug, a fluorescent probe, or a polymer. nih.gov The ability to selectively deprotect the benzyl group on the aspartate side chain within a fully protected peptide allows for the precise, site-specific attachment of a payload molecule. beilstein-journals.org This strategy is widely used to create targeted drug delivery systems, diagnostic agents, and peptides with enhanced therapeutic properties.
Impact on Conformational Landscape and Structure-Activity Relationships in Peptide Research
Protecting groups can exert a significant influence on a peptide's three-dimensional structure, or conformation. Bulky groups like tert-butyl and benzyl can introduce steric constraints that favor certain backbone dihedral angles over others. researchgate.net The aromatic benzyl group, in particular, can participate in non-covalent interactions, such as π-π stacking with other aromatic residues (e.g., Phe, Tyr, Trp), which can stabilize specific secondary structures like β-turns or helical folds.
This conformational influence can be exploited in structure-activity relationship (SAR) studies, which aim to understand how a peptide's structure relates to its biological function. nih.govnih.gov By synthesizing analogues where the Asp(OBn) residue is replaced with Asp(OH) or other derivatives, researchers can probe the importance of size, charge, and aromaticity at that specific position for receptor binding or enzymatic activity. In some cases, the benzyl group is not merely a protecting group but is intended to be part of the final peptide, acting as a key pharmacophoric element that directly contributes to the molecule's biological profile.
4 Benzyl 1 Tert Butyl 2 Aminobutanedioate As a Chiral Building Block in Asymmetric Synthesis
Precursor in the Enantioselective Construction of Complex Carbon Frameworks
The fixed stereocenter of 4-benzyl 1-tert-butyl 2-aminobutanedioate makes it an exemplary starting material for the enantioselective synthesis of complex carbon frameworks, where the control of stereochemistry is paramount. Its chiral backbone is frequently utilized to induce asymmetry in subsequent reactions, guiding the formation of new stereocenters with high precision.
A notable application is in the total synthesis of the potent neuroexcitatory natural product, (–)-α-kainic acid. rsc.orgcapes.gov.br Kainic acid features a highly substituted pyrrolidine (B122466) ring with three contiguous stereocenters, presenting a significant synthetic challenge. In a key study, a β-amino acid derivative prepared from L-aspartic acid was N-alkylated, and subsequent transformations led to a nine-membered azalactone. rsc.orgcapes.gov.br This intermediate then underwent a highly stereospecific enolate Claisen rearrangement to construct the core pyrrolidine framework of kainic acid. rsc.org The original stereochemistry of the aspartic acid precursor was essential for dictating the stereochemical outcome of the key rearrangement step, ultimately enabling the synthesis of the complex target molecule. rsc.orgcapes.gov.br Other synthetic routes to kainic acid and its analogues have also leveraged related strategies, underscoring the importance of chiral precursors in building such intricate structures. nih.govrsc.orgkyushu-u.ac.jp
Beyond natural product synthesis, aspartic acid derivatives are used to create other complex scaffolds, such as spiro bicyclic lactams, which are designed to mimic peptide β-turns. In these syntheses, the amino acid's stereochemistry is transferred to the final bicyclic system, demonstrating its role as a foundational chiral template. nih.gov
Applications in Diastereoselective Reactions and Transformations
The chiral center in this compound is highly effective in directing the outcome of diastereoselective reactions. This is particularly evident in the alkylation of enolates derived from the compound. When the α-proton is removed using a strong base, a chiral enolate is formed. The existing stereocenter at the C2 position sterically hinders one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. rsc.org This substrate-controlled diastereoselectivity allows for the creation of a new stereocenter at the C3 position with a predictable configuration.
This principle is a cornerstone of asymmetric synthesis, enabling the construction of molecules with multiple, well-defined stereocenters. The enolate Claisen rearrangement used in the synthesis of (–)-α-kainic acid is a prime example of such a diastereoselective transformation, where the reaction proceeds through a specific boat-like transition state controlled by the molecule's inherent chirality. rsc.orgcapes.gov.br
The table below summarizes a key transformation in the synthesis of kainic acid, illustrating the application of a diastereoselective rearrangement.
Table 1: Key Diastereoselective Transformation in the Synthesis of (–)-α-Kainic Acid
| Starting Material Class | Reaction Type | Key Transformation | Stereochemical Outcome | Ref. |
|---|
Scaffold for the Development of Unnatural Amino Acids and Analogues
This compound is an ideal scaffold for synthesizing unnatural amino acids (UAAs), which are crucial tools in medicinal chemistry and protein engineering. nih.govsigmaaldrich.com Its core structure can be chemically modified to introduce novel side chains or alter the carbon backbone, leading to amino acids with unique properties.
A powerful modern technique is the decarboxylative cross-coupling of N-protected aspartic acid derivatives. bioascent.com In this approach, developed by Baran and co-workers, the side-chain carboxylic acid is used as a latent radical precursor. Under Ag/Ni-electrocatalytic conditions, the carboxyl group is removed and replaced with a variety of heteroaryl halides. bioascent.com This method provides direct access to enantiopure UAAs with bespoke heteroaromatic side chains, a transformation that would otherwise require lengthy, multi-step syntheses. bioascent.com
Another strategy involves extending the carbon backbone. For instance, derivatives of 2-aminosuberic acid, a UAA with a C6 chain, have been synthesized from an aldehyde derived from aspartic acid. nih.gov The synthesis involves Wittig olefination to extend the chain, followed by cross-metathesis to introduce further functionality, ultimately yielding orthogonally protected aminosuberic acid derivatives relevant to the synthesis of biologically active peptides like histone deacetylase inhibitors. nih.gov
Table 2: Examples of Unnatural Amino Acid Synthesis from Aspartate Scaffolds
| Synthetic Method | Starting Material Type | Key Reagents/Catalysts | Product Type | Ref. |
|---|---|---|---|---|
| Decarboxylative Cross-Coupling | N-Protected Aspartate | Ag/Ni-Electrocatalysis, Heteroaryl Halides | α-Amino acids with heteroaryl side chains | bioascent.com |
| Chain Extension / Metathesis | Aspartic Acid-derived Aldehyde | Wittig Reagents, Grubbs Catalyst | 2-Aminosuberic Acid Derivatives (C6 side chain) | nih.gov |
Contributions to the Synthesis of Biologically Active Molecules (general, non-therapeutic focus)
The utility of this compound as a chiral building block extends to the synthesis of a wide array of biologically active molecules, with a focus on the elegance of the synthetic route rather than therapeutic outcomes.
As previously mentioned, its central role in the total synthesis of the natural product (–)-α-kainic acid highlights its importance. rsc.orgcapes.gov.br Kainic acid is a potent and specific agonist for certain glutamate (B1630785) receptors and is widely used as a research tool in neuroscience to study neuronal pathways. kyushu-u.ac.jp The ability to construct this molecule synthetically from a simple chiral pool starting material like an aspartic acid derivative is a significant achievement in organic chemistry.
Furthermore, this building block is integral to the synthesis of complex peptide macrocycles . Many natural products with important biological activities, such as antimicrobial or immunosuppressive properties, feature a macrocyclic peptide structure. nih.govd-nb.info Synthetic chemists often prepare linear peptide precursors using solid-phase peptide synthesis (SPPS), where orthogonally protected amino acids like N-Boc-L-Asp(OBzl)-OH are essential. sigmaaldrich.comresearchgate.net After the linear chain is assembled, the orthogonal protecting groups can be selectively removed to facilitate head-to-tail or side-chain cyclization, a key step in mimicking or creating novel bioactive macrocycles. nih.govd-nb.info The synthesis of 2-aminosuberic acid derivatives, which are known components of histone deacetylase (HDAC) inhibitors, further illustrates the pathway from this fundamental building block to molecules of significant biological interest. nih.gov
Reactivity and Selective Chemical Transformations of 4 Benzyl 1 Tert Butyl 2 Aminobutanedioate
Differential Cleavage of Benzyl (B1604629) and tert-Butyl Ester Protecting Groups
The strategic utility of 4-Benzyl 1-tert-butyl 2-aminobutanedioate lies in the ability to selectively remove either the benzyl or the tert-butyl ester group while the other remains intact. This orthogonality is governed by the distinct chemical stability of each group, enabling sequential modifications at either the α- or β-carboxyl position.
The tert-butyl ester is highly susceptible to cleavage under acidic conditions, a property that is widely exploited for its removal. The mechanism typically proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which is then quenched by a nucleophile or undergoes elimination to form isobutylene.
Strong acids are commonly employed for this transformation. A standard procedure involves treating the compound with a mixture of trifluoroacetic acid (TFA) and a solvent like dichloromethane (B109758) (CH2Cl2). rsc.orgorgsyn.org For instance, cleavage can be achieved effectively using 50% TFA in methylene (B1212753) chloride. orgsyn.org Other acidic systems, such as hydrogen chloride (HCl) in acetic acid (AcOH) or boron trifluoride etherate (BF3·OEt2) in acetic acid, are also effective. thieme-connect.de
Milder, more selective conditions have also been developed to enhance compatibility with other acid-sensitive functionalities. Aqueous phosphoric acid has been reported as an effective reagent for the deprotection of tert-butyl esters, with the advantage of being environmentally benign and tolerating benzyl esters. organic-chemistry.org Lewis acids offer another avenue for selective cleavage. Zinc bromide (ZnBr2) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters. nih.govresearchgate.net This method is particularly useful when other acid-labile groups, such as certain amine protecting groups, are present. nih.govresearchgate.net
Table 1: Selected Reagents for Acid-Labile Cleavage of tert-Butyl Esters
| Reagent(s) | Typical Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) / Dichloromethane (CH2Cl2) | 1:1 mixture, room temperature | Strong, non-selective acidolysis | rsc.orgorgsyn.org |
| Aqueous Phosphoric Acid (H3PO4) | Aqueous solution | Mild; tolerates benzyl esters | organic-chemistry.org |
| Zinc Bromide (ZnBr2) / Dichloromethane (CH2Cl2) | Anhydrous, room temperature | Lewis acid catalysis; selective over some N-protecting groups | nih.govresearchgate.net |
| Hydrogen Chloride (HCl) / Acetic Acid (AcOH) | Solution | Strong acidolysis | thieme-connect.de |
The benzyl ester group is characteristically labile to catalytic hydrogenolysis. This common and mild deprotection method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgorganic-chemistry.org The reaction proceeds via bonding of the substrate to active sites on the metal catalyst, leading to the formation of the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org
Transfer hydrogenation provides a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, transfers hydrogen to the substrate on the catalyst surface. acsgcipr.org Triethylsilane can also be used to generate molecular hydrogen in situ for the reaction. organic-chemistry.org
While hydrogenolysis is the most prevalent method, other conditions can effect the cleavage of benzyl esters. Strong acids like liquid hydrogen fluoride (B91410) (HF) can be used, although this method is harsh and has limited compatibility with other functional groups. thieme-connect.de Additionally, nickel boride has been shown to chemoselectively cleave benzyl esters at ambient temperatures. organic-chemistry.org It is important to note that the presence of certain substances, such as ammonia (B1221849) or pyridine, can inhibit the Pd/C catalyzed hydrogenolysis, a factor that can be exploited to achieve greater selectivity in complex molecules. organic-chemistry.org
Table 2: Common Methods for Benzyl Ester Cleavage
| Method | Reagent(s) / Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Catalytic Hydrogenolysis | H2, Pd/C | Mild, common, high efficiency | acsgcipr.orgorganic-chemistry.org |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Avoids use of H2 gas | acsgcipr.org |
| Chemical Reduction | Nickel Boride (Ni2B) | Chemoselective at room temperature | organic-chemistry.org |
| Strong Acidolysis | Liquid Hydrogen Fluoride (HF) | Harsh conditions | thieme-connect.de |
The true synthetic power of using both benzyl and tert-butyl esters on the same molecule is realized through orthogonal deprotection. This strategy allows for the sequential unmasking of the two carboxyl groups to enable site-specific modifications. A typical sequence involves the acid-labile removal of the tert-butyl group, followed by a reaction at the newly freed α-carboxylic acid (e.g., peptide coupling), and then subsequent hydrogenolytic removal of the β-benzyl ester for further functionalization.
This orthogonality is a cornerstone of modern peptide synthesis, exemplified by the "Fmoc/tert-butyl" approach. wiley-vch.de In this strategy, the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used for N-terminal protection, while acid-labile tert-butyl-based groups protect side chains. wiley-vch.de The selective cleavage of the tert-butyl ester of this compound with TFA, for example, is fully compatible with the Fmoc group. orgsyn.org
The principle extends to other protecting group combinations. For instance, the selective cleavage of a p-methoxybenzyl (PMB) ester can be achieved with 10% TFA in the presence of a benzyl ester, demonstrating fine-tuning of acid lability. nih.gov Conversely, conditions that cleave PMB esters, such as stoichiometric p-toluenesulfonic acid (TsOH), leave tert-butyl esters intact, providing another axis of orthogonality. nih.gov
Functional Group Interconversions at the Amino and Carboxyl Termini
Once a carboxyl group is selectively deprotected, it becomes available for a wide range of functional group interconversions. The most common transformation is the formation of an amide bond, which is central to peptide synthesis. The free carboxylic acid can be activated using coupling reagents (e.g., DCC, HBTU) and reacted with an amine. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, for example by using thionyl chloride (SOCl2), which can then react with alcohols or amines to form esters or amides, respectively. organic-chemistry.org
The free amino group at the C2 position is also a key reactive site. It can readily undergo acylation with activated carboxylic acids or acid chlorides to form peptides or other N-acyl derivatives. Care must be taken during these reactions to avoid side reactions or racemization. wiley-vch.de Other transformations of the primary amine are also possible, depending on the synthetic goal.
Stereochemical Integrity Maintenance During Reactions
The 2-aminobutanedioate core of the molecule contains a stereocenter at the C2 (or α-carbon) position. Preserving the stereochemical integrity of this center throughout a synthetic sequence is paramount, as racemization would lead to a mixture of diastereomeric products, complicating purification and compromising biological activity.
Racemization is a known risk during the activation of N-acyl-protected amino acids for coupling reactions. wiley-vch.de The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, leading to loss of stereochemical information. The choice of coupling reagents, solvents, and additives is critical to suppress this side reaction.
However, many standard deprotection protocols are known to proceed without affecting the chiral center. For example, the cleavage of a p-methoxybenzyl ester using 10% TFA in dichloromethane was reported to occur with no epimerization of the adjacent stereogenic carbon. nih.gov Similarly, the use of chiral auxiliaries in related systems demonstrates that reactions can be guided to occur with high stereoselectivity, exploiting principles like the "self-reproduction of chirality centers" to direct incoming reagents. nih.gov Careful selection of reaction conditions is therefore essential to ensure the final product retains the desired stereochemistry.
Investigation of Reaction Mechanisms Involving Ester Cleavage and Formation
Understanding the mechanisms of ester cleavage is crucial for predicting reactivity and optimizing reaction conditions. The acid-catalyzed hydrolysis of a tert-butyl ester generally proceeds via an A_AL1 (unimolecular, alkyl-oxygen cleavage) mechanism. The reaction is initiated by protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation.
In contrast, the hydrogenolysis of a benzyl ester on a palladium surface involves a different pathway. The mechanism is understood to involve the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis to release the carboxylic acid and toluene. acsgcipr.org
Mechanistic studies have also clarified other deprotection reactions. For instance, the cleavage of tert-butyl esters with sodium hydride in DMF was shown to proceed via a B_AC2 (base-catalyzed, acyl-oxygen cleavage) mechanism mediated by sodium hydroxide (B78521) formed in situ, rather than an E2 elimination pathway. organic-chemistry.org These mechanistic insights are vital for troubleshooting unexpected outcomes and for the rational design of new, more selective deprotection strategies.
Advanced Spectroscopic and Computational Characterization of 4 Benzyl 1 Tert Butyl 2 Aminobutanedioate
Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 4-Benzyl 1-tert-butyl 2-aminobutanedioate, ¹H and ¹³C NMR studies, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide invaluable insights into its conformational preferences.
Detailed analysis of proton-proton coupling constants (³J-values), particularly between the α- and β-protons, can provide information about the dihedral angles and, consequently, the preferred rotamers around the Cα-Cβ bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, helping to define the spatial arrangement of the benzyl (B1604629) and tert-butyl groups relative to the amino acid backbone. cat-online.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | 3.8 - 4.2 | 50 - 55 |
| β-CH₂ | 2.7 - 3.0 | 35 - 40 |
| NH₂ | 1.5 - 2.5 (broad) | - |
| Benzyl CH₂ | 5.1 - 5.3 | 65 - 70 |
| Benzyl Ar-H | 7.2 - 7.4 | 127 - 136 |
| tert-Butyl CH₃ | 1.4 - 1.6 | 27 - 29 |
| tert-Butyl C | - | 80 - 85 |
| C=O (tert-butyl ester) | - | 170 - 175 |
| C=O (benzyl ester) | - | 170 - 175 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Applications in Reaction Monitoring and Purity Assessment for Research
Mass spectrometry (MS) is an essential technique for verifying the molecular weight and assessing the purity of synthetic compounds like this compound. It is also a powerful tool for monitoring the progress of chemical reactions in real-time.
In research settings, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. creative-proteomics.com This method allows for the separation of the target compound from starting materials, byproducts, and impurities, with subsequent detection by the mass spectrometer. The high sensitivity and selectivity of MS make it ideal for detecting even trace amounts of impurities. creative-proteomics.com
The fragmentation pattern of this compound in the mass spectrometer provides structural confirmation. Common fragmentation pathways for amino acid esters include the loss of the ester groups. libretexts.org For this compound, characteristic fragments would be expected from the cleavage of the tert-butyl group (loss of 56 Da, corresponding to isobutylene) and the benzyl group (loss of 91 Da, corresponding to the benzyl cation, or 107 Da for the benzyl radical). miamioh.eduresearchgate.net The fragmentation pattern can be analyzed to confirm the presence of both ester functionalities.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 280.15 | [M+H]⁺ (protonated molecule) |
| 224.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 189.08 | [M - C₇H₇]⁺ (loss of benzyl group) |
| 173.08 | [M - C₇H₇O]⁺ (loss of benzyloxy group) |
| 91.05 | [C₇H₇]⁺ (benzyl cation) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. xray.cz These techniques are complementary and can be used to confirm the presence of key structural motifs in this compound.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the two ester groups, and the C-O stretching vibrations. The aromatic C-H and C=C stretching vibrations of the benzyl group would also be prominent. researchgate.net
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and the aromatic ring. semanticscholar.org The vibrational frequencies observed in both IR and Raman spectra can be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ester) | Stretching | 1000 - 1300 |
Note: These are general ranges, and the exact positions of the peaks can be affected by the molecular environment.
Quantum Chemical Calculations and Molecular Modeling of Reactivity and Stability
Quantum chemical calculations and molecular modeling have become indispensable tools for understanding the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound, methods such as Density Functional Theory (DFT) can be used to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts. pmf.unsa.ba
Computational studies can be employed to explore the potential energy surface of the molecule, identifying the lowest energy conformers and the energy barriers between them. researchgate.net This information is crucial for interpreting experimental NMR data and understanding the molecule's dynamic behavior. Natural Bond Orbital (NBO) analysis can provide insights into hyperconjugative interactions and steric effects that contribute to the relative stability of different conformers. researchgate.net
Furthermore, quantum chemical calculations can predict reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters are useful for understanding the molecule's susceptibility to nucleophilic or electrophilic attack and for predicting its behavior in chemical reactions.
Chirality Assessment and Enantiomeric Purity Determination Methods
Since this compound is a chiral molecule, the determination of its enantiomeric purity is of utmost importance, particularly in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.
Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and crown ethers. researchgate.netankara.edu.tr The choice of the CSP and the mobile phase is critical for achieving good separation of the enantiomers. yakhak.org For amino acid esters, derivatization with a chromophoric or fluorophoric group is sometimes employed to enhance detection sensitivity. researchgate.net However, direct separation of the underivatized compound is often preferred to avoid potential racemization during the derivatization step.
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. This provides a quantitative measure of the enantiomeric purity of the sample.
Future Perspectives and Emerging Research Avenues for 4 Benzyl 1 Tert Butyl 2 Aminobutanedioate
Development of Novel Protecting Group Strategies and Methodologies
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like peptides. For aspartic acid derivatives such as 4-Benzyl 1-tert-butyl 2-aminobutanedioate, the benzyl (B1604629) (Bn) and tert-butyl (tBu) esters are standard. However, the future lies in developing more sophisticated and orthogonal protecting group strategies to enhance synthetic efficiency and overcome existing challenges like aspartimide formation.
Researchers are exploring new protecting groups that offer greater lability under highly specific and mild conditions. For instance, silyl-based ethers, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, are being developed as alcohol protecting groups that are removable under desilylation conditions, offering orthogonality with traditional groups like the p-methoxybenzyl (PMB) ether. nih.gov Such strategies could be adapted for the carboxylic acid protection in amino acids. The development of novel reagents for the introduction of common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) is also an active area. For example, Fmoc-2-MBT has been proposed as a new tool to introduce the Fmoc group while avoiding common side-reactions. ub.edu
Furthermore, the concept of "safety-catch" linkers and protecting groups, which are stable throughout a synthesis but can be activated for removal under specific conditions, is gaining traction. An example is the p-Nitromandelic acid, which serves as a highly acid-stable safety-catch linker in solid-phase synthesis. ub.edu Applying these advanced protecting group concepts to derivatives like this compound could enable the synthesis of previously inaccessible peptide sequences and other complex molecular architectures.
Table 1: Comparison of Protecting Group Strategies
| Protecting Group Type | Key Features | Potential Application for Aspartate Derivatives |
|---|---|---|
| Traditional (Boc/Bn) | Well-established, acid-labile (Boc) and hydrogenolysis-labile (Bn). | Standard for orthogonal protection of α- and β-carboxyl groups. |
| Fmoc/tBu | Base-labile (Fmoc) and acid-labile (tBu), central to modern SPPS. | Widely used in solid-phase peptide synthesis. |
| Silyl Ethers | Cleaved by fluoride (B91410) ions, offering orthogonality to acid- and base-labile groups. nih.gov | Could provide an additional layer of orthogonal protection. |
| Safety-Catch | Stable until activated by a specific chemical transformation. ub.edu | Enables more complex, multi-step synthetic routes. |
Exploration in Continuous Flow Synthesis and Automated Chemical Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of organic molecules, offering advantages in safety, scalability, and reaction control over traditional batch processes. nih.govresearchgate.net The application of flow chemistry to the synthesis and utilization of amino acid derivatives is a significant area of future research. The on-demand generation of reactive intermediates, such as organosodium compounds for C-C bond formation, has been demonstrated in flow reactors, showcasing the potential for safer and more efficient synthesis of complex molecules. uni-muenchen.de
Automated synthesis platforms, which integrate robotics and software with chemical reactors, are revolutionizing the way molecules are made. ucla.eduscripps.edu These systems can perform multi-step syntheses, including the assembly of peptides, with high speed and efficiency. amidetech.com An automated fast-flow instrument has been reported for the synthesis of peptide chains up to 164 amino acids long, with each amino acid incorporation taking only minutes. amidetech.com The integration of this compound into such automated platforms would accelerate the synthesis of peptides containing aspartic acid, facilitating high-throughput screening and optimization of peptide-based therapeutics and materials.
Future research will likely focus on developing dedicated flow protocols for the synthesis of orthogonally protected amino acids and their subsequent use in automated peptide synthesizers. This could involve the immobilization of reagents or catalysts within the flow reactor to further streamline the process. researchgate.net
Integration with Biocatalysis for Chemoenzymatic Transformations
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a green and efficient alternative to purely chemical methods. nih.gov Enzymes can be used for highly selective transformations, such as the deprotection of specific protecting groups, under mild conditions. nih.gov
For this compound, biocatalysts could be developed to selectively cleave either the benzyl or the tert-butyl ester, providing an enzymatic route to orthogonal deprotection. For example, esterases like the one from Bacillus subtilis (BS2) have been used to remove tert-butyl ester protecting groups from amino acids. nih.gov Similarly, other enzymes could be engineered or discovered for the selective hydrolysis of the benzyl ester. This enzymatic approach minimizes the use of harsh chemical reagents and can prevent side reactions, leading to higher yields and purity.
Furthermore, enzymes can be used to introduce specific modifications to the amino acid structure. For instance, Fe(II)/α-ketoglutarate-dependent halogenases can perform site-selective C-H activation and halogenation of amino acids. pnas.org Integrating such biocatalytic steps with the chemical synthesis of peptides using building blocks like this compound could open up new avenues for creating novel, functionalized biomolecules. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further enhance the efficiency of these processes. nih.gov
Expanding Applications in Materials Science and Polymer Chemistry
Poly(aspartic acid) (PASA) and its derivatives are biodegradable and biocompatible polymers with a wide range of applications in biomedicine, including drug delivery systems and hydrogels. mdpi.comresearchgate.netacs.org These polymers are typically synthesized from precursors like polysuccinimide. acs.org this compound, as a functionalized monomer, represents a valuable component for the synthesis of well-defined poly(aspartamide) derivatives.
By incorporating this protected amino acid into a polymer backbone, it is possible to create materials with precisely controlled properties. For example, the benzyl and tert-butyl groups can be selectively removed post-polymerization to introduce carboxylic acid functionalities at specific locations along the polymer chain. These carboxylic acid groups can then be used to attach drugs, targeting ligands, or other functional molecules, leading to the development of "smart" materials that respond to environmental stimuli such as pH. mdpi.comwikipedia.org
Future research in this area will focus on the synthesis of novel block copolymers and other advanced polymer architectures using protected aspartic acid monomers. These materials could find applications in tissue engineering, where the polymer scaffold can be designed to promote cell growth and regeneration, and in the development of new stimuli-responsive drug delivery vehicles. mdpi.comresearchgate.net
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Research Focus |
|---|---|---|
| Drug Delivery | Monomer for creating functionalizable polymer backbones. mdpi.com | pH-responsive and targeted drug release systems. |
| Tissue Engineering | Building block for biocompatible and biodegradable scaffolds. researchgate.net | Materials that mimic the extracellular matrix. |
| Smart Hydrogels | Component for synthesizing cross-linked polymers with tunable properties. researchgate.netwikipedia.org | Stimuli-responsive hydrogels for controlled release applications. |
| Biomimetics | Precursor for polymers that mimic natural proteins. researchgate.net | Creating materials with protein-like functions. |
Theoretical Predictions for Enhanced Reactivity and Selectivity in Catalysis
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting chemical reactivity and selectivity. plos.orgfrontiersin.org For reactions involving this compound, computational methods can provide valuable insights into reaction mechanisms and help in the design of more efficient catalysts and reaction conditions.
Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the transition states of reactions, such as peptide bond formation or deprotection steps. frontiersin.org This allows for the rationalization of observed selectivities and the prediction of how changes in the substrate or catalyst will affect the reaction outcome. For example, computational studies can help to understand the factors that lead to undesirable side reactions like aspartimide formation and guide the development of strategies to minimize them.
Furthermore, computational approaches are being used to design substrate-selective inhibitors for enzymes and to predict the binding of small molecules to protein targets. plos.orgresearchgate.net These methods could be applied to design catalysts that selectively act on one of the protected carboxyl groups of this compound. By simulating the interaction between the substrate and a potential catalyst, it may be possible to computationally screen for catalysts with the desired reactivity and selectivity before embarking on extensive experimental work. This in silico approach has the potential to significantly accelerate the discovery and optimization of new synthetic methodologies. nih.gov
Q & A
Q. What frameworks guide the integration of this compound’s reactivity into existing theories of carbamate/ester interchange?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
